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Introduction
Fascaplysin, a potent marine-derived bis-indole alkaloid, has garnered significant attention in

the scientific community for its broad spectrum of biological activities, including potent

anticancer, antimicrobial, and antiviral properties. First isolated from the sponge

Fascaplysinopsis sp., this planar pentacyclic molecule and its subsequently synthesized

derivatives represent a promising class of compounds for therapeutic development. The core

mechanism of action for many of its biological effects is attributed to its ability to intercalate with

DNA and selectively inhibit cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle.

[1][2][3] Furthermore, fascaplysin has been shown to modulate critical cellular signaling

pathways, including the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[1]

This technical guide provides a comprehensive overview of the spectroscopic techniques

employed in the characterization of fascaplysin and its derivatives. It is designed to serve as a

valuable resource for researchers and professionals involved in natural product chemistry,

medicinal chemistry, and drug discovery and development. This document details the key

spectroscopic data, outlines experimental protocols for analysis, and visualizes the pertinent

biological pathways and analytical workflows.
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The structural elucidation and characterization of fascaplysin and its analogs are heavily

reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS). Ultraviolet-Visible (UV-Vis) spectroscopy is

also utilized to provide information about the electronic structure of these conjugated systems.

¹H and ¹³C NMR Spectroscopic Data
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of

fascaplysin and its derivatives. The chemical shifts (δ) in ppm provide information about the

chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Fascaplysin and Selected Derivatives in Methanol-d4

(400 MHz)

Position Fascaplysin (δ, ppm)
9-Phenylfascaplysin (δ,
ppm)

1-H 9.33 (s) 9.33 (s)

2-H 8.97 (s) 8.97 (s)

3-H 8.59 (s) 8.59 (s)

4-H 7.68–7.77 (m) 7.68–7.77 (m)

6-H 7.62 (dd, J = 7.7 Hz) 7.62 (dd, J = 7.7 Hz)

7-H 7.49–7.64 (m) 7.49–7.64 (m)

8-H 7.49–7.64 (m) 7.49–7.64 (m)

9-H - -

10-H 6.49 (d, J = 8.4 Hz) 6.49 (d, J = 8.4 Hz)

Phenyl-H - 7.49–7.64 (m)

Data compiled from various sources.

Table 2: ¹³C NMR Spectroscopic Data for 9-Phenylfascaplysin in Methanol-d4 (100 MHz)
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Carbon Position Chemical Shift (δ, ppm)

C=O 181.6

Quaternary C
147.2, 146.6, 141.4, 139.3, 136.9, 136.5, 133.6,

131.3

CH
128.7, 126.5, 124.0, 121.3, 120.3, 118.0, 115.1,

113.5

Source: Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-

Phenylfascaplysin and Its Analogs.

Mass Spectrometry Data
Mass spectrometry is essential for determining the molecular weight and elemental

composition of fascaplysin and its derivatives. High-resolution mass spectrometry (HRMS)

provides highly accurate mass measurements, enabling the confirmation of molecular formulas.

Table 3: High-Resolution Mass Spectrometry Data for Fascaplysin Derivatives

Compound Ionization Mode Calculated m/z [M]⁺ Obtained m/z [M]⁺

9-Phenylfascaplysin ESI
C₂₄H₁₅N₂O⁺:

347.1179
347.1175

Source: Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-

Phenylfascaplysin and Its Analogs.

UV-Visible Spectroscopic Data
UV-Vis spectroscopy of fascaplysin and its derivatives reveals characteristic absorption bands

that arise from π → π* electronic transitions within their extensive conjugated systems. The

wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation.

Table 4: UV-Visible Absorption Maxima for Fascaplysin
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Solvent λmax (nm)

Methanol 250, 310, 480

Note: Specific absorption maxima can vary slightly depending on the solvent and the specific

derivative.

Experimental Protocols
The following sections provide generalized yet detailed methodologies for the key

spectroscopic techniques used in the analysis of fascaplysin and its derivatives. These

protocols are synthesized from standard practices reported in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of the analyte.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

suitable probe.

Sample Preparation:

Weigh approximately 1-5 mg of the purified fascaplysin derivative.

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄,

DMSO-d₆, or chloroform-d). The choice of solvent is critical for signal resolution.

Transfer the solution to a 5 mm NMR tube.

If quantitative analysis (qNMR) is required, a known amount of an internal standard is added

to the sample.

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30-45°

pulse angle and a relaxation delay of 1-5 seconds.
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Acquire a 1D ¹³C NMR spectrum. A proton-decoupled sequence is typically used.

For complete structural assignment, acquire two-dimensional (2D) NMR spectra, such as

COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear

Single Quantum Coherence) to correlate protons with their directly attached carbons, and

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon

couplings.

Data Processing and Analysis:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra and perform baseline correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the coupling patterns (multiplicities and coupling constants) in the ¹H NMR spectrum

to deduce connectivity.

Correlate the 1D and 2D NMR data to assemble the complete molecular structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the analyte.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), Orbitrap, or quadrupole

instrument, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol,

acetonitrile, or a mixture with water). The concentration is typically in the low µg/mL to ng/mL

range.
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For direct infusion analysis, the sample solution is loaded into a syringe and infused into the

ion source at a constant flow rate.

For LC-MS analysis, the sample is injected onto an appropriate HPLC or UHPLC column for

separation prior to introduction into the mass spectrometer.

Data Acquisition:

Select an appropriate ionization technique. Electrospray ionization (ESI) is commonly used

for polar molecules like fascaplysin and is typically run in positive ion mode due to the

cationic nature of the fascaplysin core.

For high-resolution mass spectrometry (HRMS), calibrate the instrument using a known

standard to ensure high mass accuracy.

Acquire a full scan mass spectrum to determine the molecular ion peak ([M]⁺).

To aid in structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the

molecular ion and subjecting it to collision-induced dissociation (CID) to generate a

fragmentation pattern.

Data Processing and Analysis:

Determine the monoisotopic mass of the molecular ion from the full scan spectrum.

Use the accurate mass measurement from HRMS to calculate the elemental composition

using software that considers isotopic abundances.

Analyze the fragmentation pattern from the MS/MS spectrum to gain insights into the

structure of the molecule.

UV-Visible Spectroscopy
Objective: To obtain information about the electronic properties of the analyte and for

quantitative analysis.

Instrumentation: A UV-Vis spectrophotometer.
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Sample Preparation:

Prepare a stock solution of the fascaplysin derivative of known concentration in a UV-

transparent solvent (e.g., methanol, ethanol, or water).

Prepare a series of dilutions from the stock solution to determine the molar absorptivity or to

create a calibration curve for quantitative analysis.

Use a quartz cuvette with a defined path length (typically 1 cm).

Data Acquisition:

Record a baseline spectrum using the pure solvent.

Record the absorbance spectrum of the sample solution over a specific wavelength range

(e.g., 200-800 nm).

Identify the wavelength(s) of maximum absorbance (λmax).

Data Processing and Analysis:

The absorbance at λmax can be used for quantitative analysis using the Beer-Lambert law

(A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the

concentration.

The λmax values provide qualitative information about the extent of the conjugated π-system

in the molecule.

Signaling Pathways and Experimental Workflows
Fascaplysin exerts its biological effects through interactions with key cellular signaling

pathways. Understanding these interactions is crucial for its development as a therapeutic

agent.

Fascaplysin's Inhibition of the PI3K/AKT/mTOR
Signaling Pathway
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The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.

Its aberrant activation is a hallmark of many cancers. Fascaplysin has been shown to inhibit

this pathway, contributing to its pro-apoptotic and anti-proliferative effects.[1]
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Caption: Fascaplysin inhibits the PI3K/AKT/mTOR signaling pathway.

Fascaplysin's Inhibition of the CDK4/Cyclin D1 Pathway
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Selective inhibition of CDK4 is a primary mechanism of fascaplysin's anticancer activity.

CDK4, in complex with Cyclin D1, phosphorylates the retinoblastoma protein (pRb), leading to

the release of E2F transcription factors and progression through the G1/S checkpoint of the cell

cycle. Fascaplysin's inhibition of CDK4 leads to G1 cell cycle arrest.[1][2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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